molecular formula C14H14N2O3S3 B2829936 Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate CAS No. 477568-36-8

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate

Cat. No.: B2829936
CAS No.: 477568-36-8
M. Wt: 354.46
InChI Key: ICWFKASLJNMPFJ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves heterocyclization reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Specific conditions for synthesizing Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate would involve the careful selection of reagents and catalysts to ensure the correct formation of the thiophene ring and the incorporation of the thioureido and ester functionalities.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thioureido groups.

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring system can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The thioureido group may also play a role in binding to specific proteins or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioureido group, in particular, distinguishes it from other thiophene derivatives and contributes to its potential biological activities .

Properties

IUPAC Name

ethyl 3-methyl-5-(thiophene-2-carbonylcarbamothioylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S3/c1-3-19-13(18)11-8(2)7-10(22-11)15-14(20)16-12(17)9-5-4-6-21-9/h4-7H,3H2,1-2H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWFKASLJNMPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=S)NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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